molecular formula C12H12N2O2S B13677717 Ethyl 2-(6-Methylpyridin-3-yl)thiazole-4-carboxylate

Ethyl 2-(6-Methylpyridin-3-yl)thiazole-4-carboxylate

Cat. No.: B13677717
M. Wt: 248.30 g/mol
InChI Key: COKISARIRUVKPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(6-Methylpyridin-3-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-Methylpyridin-3-yl)thiazole-4-carboxylate typically involves the condensation of 6-methyl-3-pyridinecarboxaldehyde with thioamide derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide. The resulting intermediate is then esterified using ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-Methylpyridin-3-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(6-Methylpyridin-3-yl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(6-Methylpyridin-3-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In biological systems, it may interfere with cellular pathways by modulating receptor activity or signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-Methylpyridin-3-yl)thiazole-4-carboxylate
  • Ethyl 2-(6-Methylpyridin-2-yl)thiazole-4-carboxylate
  • Ethyl 2-(6-Methylpyridin-3-yl)oxazole-4-carboxylate

Uniqueness

Ethyl 2-(6-Methylpyridin-3-yl)thiazole-4-carboxylate is unique due to its specific substitution pattern on the pyridine and thiazole rings, which can influence its reactivity and biological activity. The presence of the ethyl ester group also provides a handle for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

ethyl 2-(6-methylpyridin-3-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H12N2O2S/c1-3-16-12(15)10-7-17-11(14-10)9-5-4-8(2)13-6-9/h4-7H,3H2,1-2H3

InChI Key

COKISARIRUVKPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CN=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.